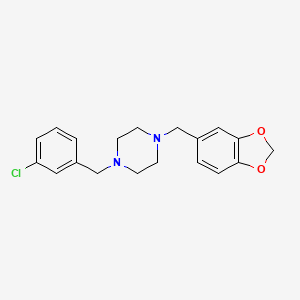

![molecular formula C20H27N5O4 B5546121 2-[(1-乙酰基哌啶-4-基)氧基]-5-甲氧基-N-[1-甲基-2-(1H-1,2,4-三唑-1-基)乙基]苯甲酰胺](/img/structure/B5546121.png)

2-[(1-乙酰基哌啶-4-基)氧基]-5-甲氧基-N-[1-甲基-2-(1H-1,2,4-三唑-1-基)乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex benzamide derivatives, including compounds similar to the one , often involves multi-step chemical reactions. These can include interactions with different arylidinemalononitrile derivatives or cyanoacrylate derivatives in various solvents at controlled temperatures. Such processes aim to achieve high yield and purity of the target compound. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives are synthesized through interactions of specific acetate compounds with different derivatives in ethanol/TEA solution at room temperature, showcasing the type of synthetic routes that might be employed for our compound of interest (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray diffraction, IR spectroscopy, and quantum chemical computation. These methods help in understanding the crystal structure, molecular geometry, vibrational frequencies, and electronic properties of the compound. For example, the structure of a novel benzamide was analyzed, indicating its crystallization in a triclinic system and providing detailed geometrical parameters (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, demonstrating their reactivity and functional versatility. These reactions can lead to the formation of new compounds with potential biological activities. For instance, the synthesis of benzamides from N,N-disubstituted ethylenediamines or 1-substituted 3-aminopyrrolidines highlights the compound's capacity to participate in neuroleptic activities (Sumio et al., 1981).

科学研究应用

黑色素瘤转移成像

2-[(1-乙酰基哌啶-4-基)氧基]-5-甲氧基-N-[1-甲基-2-(1H-1,2,4-三唑-1-基)乙基]苯甲酰胺与苯甲酰胺衍生物相关,在黑色素瘤转移的闪烁显像检测中显示出前景。在一项涉及转移性黑色素瘤患者的研究中,使用放射性标记的苯甲酰胺,特别是碘-123-(S)-IBZM,证明在检测皮肤病变、浅表病理淋巴结、肺和肝转移方面具有疗效。由于黑色素细胞的外胚层起源和黑质中黑色素的存在,这一应用具有重要意义,表明使用这一类示踪剂进行黑色素瘤成像具有理论基础 (Maffioli et al., 1994).

乳腺癌可视化

另一项研究重点关注了一种新的碘苯甲酰胺的潜力,特别是 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘代-4-甲氧基苯甲酰胺 (P-(123)I-MBA),以在体内可视化原发性乳腺肿瘤。这项研究基于苯甲酰胺在肿瘤中的积累,这是由于优先结合在乳腺癌细胞上过表达的西格玛受体。研究结果表明,P-(123)I-MBA 在体内大多数乳腺肿瘤中积累,表明其可用作非侵入性评估肿瘤增殖的工具,而肿瘤增殖是乳腺癌有效管理和治疗的关键因素 (Caveliers et al., 2002).

5-HT1A 受体在焦虑和抑郁中的占据

5-羟色胺1A (5-HT1A) 受体占据率的研究由新型拮抗剂进行,例如 2-[4-[4-(7-氯-2,3-二氢-1,4-苯并二氧杂环-5-基)-1-哌嗪基]丁基]-1,2-苯并异噻唑-3-(2H)-一氧化物-1,1-二氧化物,突出了其在焦虑和情绪障碍治疗中的潜在应用。一项利用正电子发射断层扫描 (PET) 来评估 5-HT1A 受体占据率的研究发现,高占据率可以通过产生最小急性副作用的剂量来实现,这表明了该领域药物开发的一种有前景的方法 (Rabiner et al., 2002).

作用机制

The mechanism of action of similar compounds involves inhibitory potential against certain enzymes. For example, a series of novel 1H-1,2,3-triazole analogs showed moderate inhibition potential against carbonic anhydrase-II enzyme . This was deduced via molecular docking, which showed that the compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .

安全和危害

未来方向

属性

IUPAC Name |

2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-14(11-25-13-21-12-22-25)23-20(27)18-10-17(28-3)4-5-19(18)29-16-6-8-24(9-7-16)15(2)26/h4-5,10,12-14,16H,6-9,11H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBLWUZNWFDCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)NC(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)

![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)